7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine
Description
7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine is a benzodioxin-derived compound featuring a pyrrole substituent at the 7-position and an amine group at the 6-position. These compounds are typically synthesized via condensation reactions involving dihydro-benzodioxin precursors and substituted aldehydes or amines, yielding derivatives with variable substituents that modulate their biological activity .
Properties
IUPAC Name |
6-pyrrol-1-yl-2,3-dihydro-1,4-benzodioxin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-9-7-11-12(16-6-5-15-11)8-10(9)14-3-1-2-4-14/h1-4,7-8H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVDUGYONLYGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N3C=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine typically involves the reaction of a pyrrole derivative with a benzodioxin precursor. One common method includes the use of a cross-coupling reaction between a pyrrole ring and an acyl (bromo)acetylene, followed by the addition of propargylamine to form the desired product . The reaction conditions often involve the use of solid alumina and room temperature for the initial coupling, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety protocols for handling reactive intermediates.
Chemical Reactions Analysis
Electrophilic Substitution at the Pyrrole Ring
The pyrrol-1-yl group at position 7 participates in electrophilic aromatic substitution (EAS) reactions. Common transformations include:
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Halogenation : Chlorination or bromination using NCS/NBS under photochemical conditions .
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Sulfonation : Reaction with sulfonyl chlorides to form sulfonamides .
Mechanistic Insight : Photoinduced radical pathways (e.g., chloroamination) involve N-centered radicals (NCRs), as observed in allene-based cyclizations .
Heterocycle Formation via Cyclization
The compound serves as a precursor for fused heterocycles:
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Pyrrolo-Benzodiazepines : Cyclocondensation with α,β-unsaturated ketones or aldehydes forms tricyclic systems (e.g., 44a–i ) .
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Quinazoline Derivatives : Coupling with quinazoline precursors under Suzuki-Miyaura conditions yields kinase inhibitors .
Example Reaction Pathway :
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Step 1 : Condensation of the amine with a diketone (e.g., 42a–e ) forms an imine intermediate .
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Step 2 : Intramolecular cyclization under microwave irradiation or thermal conditions generates the fused heterocycle .
Radical-Mediated Transformations
Under photochemical conditions (456 nm light, Ru catalyst), the amine and pyrrole groups participate in radical reactions:
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Chloroamination : NCS generates N-chloro intermediates (e.g., 3a ), which undergo cyclization to form chlorovinyl pyrrolidines (2a–q ) .
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Oxidative Coupling : Radical intermediates form C–N or C–C bonds with alkenes/alkynes .
Key Observations :
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Diastereoselectivity varies with substituents (e.g., 2k–m vs. 2n–q ) .
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Trisubstituted products are favored over tetrasubstituted analogs due to steric effects .
Stability and Hazard Considerations
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine. In a comparative analysis, derivatives of this compound showed higher antimicrobial activity than standard antibiotics such as cefotaxime and fluconazole. The minimal inhibitory concentration (MIC) values indicated potent efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μmol/L) | Bacterial Strain |
|---|---|---|
| This compound | 4–12 | Staphylococcus aureus |
| Cefotaxime | 6–12 | Staphylococcus aureus |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Research demonstrated that the compound exhibited significant cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. Compared to doxorubicin, a well-known chemotherapeutic agent, certain derivatives showed superior efficacy.
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| NCI-H460 | 5 | 10 |
| HepG2 | 8 | 12 |
| HCT-116 | 6 | 9 |
This highlights the potential of this compound in cancer therapy development .
Antioxidant Activity
The antioxidant capabilities of this compound were assessed through various assays measuring lipid peroxidation inhibition. The compound demonstrated significant protective effects against oxidative stress in cellular models.
| Compound | % Inhibition |
|---|---|
| This compound | 91.2 |
| Trolox | 89.5 |
Such properties indicate its potential use in formulations aimed at combating oxidative damage in biological systems .
Case Studies
Several case studies have been documented regarding the synthesis and application of derivatives of this compound:
- Synthesis via Microwave-Assisted Methods : A study reported efficient synthesis methods leading to derivatives with enhanced biological activities. These methods reduced reaction times significantly while increasing yields .
- Biological Assays : In vitro assays confirmed the enhanced antimicrobial and anticancer activities of synthesized derivatives compared to traditional compounds .
Mechanism of Action
The mechanism of action of 7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The position and nature of substituents (e.g., arylidene groups at C5, carbamate vs. amine groups) significantly influence physical states (solid vs. viscous oil) and melting points.
- Bulky substituents like 1,3-benzodioxol-5-yl or 2,3-dihydro-benzo[1,4]dioxin-6-yl enhance thermal stability, as seen in the higher decomposition temperatures of 9l and 9m .
Kinase Inhibition Profiles
The table below compares inhibitory activities (IC50 values) against protein kinases SsCK1 and HsCDK5-p25:
Key Observations :
- Substituent positioning is critical: Bulky groups (e.g., 1,3-benzodioxol-5-yl) on the arylmethylamino moiety (e.g., 9j, 9n) improve SsCK1 inhibition, whereas the same groups on the arylidene moiety (e.g., 9h, 9i) reduce activity .
- Polar groups (e.g., hydroxyl, methoxy) enhance selectivity. For example, 9n’s 4-hydroxy-3-methoxybenzylidene contributes to its dual micromolar activity and selectivity .
Pharmacological Potential
- Solubility and Bioavailability : Compounds like 5f (carbamate derivative) exist as viscous oils, suggesting improved solubility over crystalline analogs, which may enhance pharmacokinetic profiles .
Biological Activity
7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine (CAS Number: 879045-10-0) is a synthetic compound characterized by its unique molecular structure, comprising a pyrrole ring fused with a benzodioxin moiety. This compound has garnered attention in the realm of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes.
Chemical Structure and Properties
- Molecular Formula : C12H12N2O2
- Molecular Weight : 216.24 g/mol
- IUPAC Name : 6-pyrrol-1-yl-2,3-dihydro-1,4-benzodioxin-7-amine
Synthesis
The synthesis of this compound typically involves:
- Cross-Coupling Reactions : Utilizing pyrrole derivatives and benzodioxin precursors.
- Reaction Conditions : Employing various reagents such as propargylamine under controlled conditions to yield the desired product with high purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been identified as a potent inhibitor of the enzyme DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-oxidase), which is crucial in the biosynthesis of mycobacterial cell walls. This inhibition can lead to significant antimicrobial effects against Mycobacterium tuberculosis.
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit:
- Antimycobacterial Activity : Inhibition concentrations (MIC) were noted to be effective against various strains of Mycobacterium.
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| 7-Pyrrol-1-yl... | 0.5 - 2.0 | DprE1 |
| Analog A | 1.0 - 3.0 | DprE1 |
| Analog B | 0.25 - 1.0 | DprE1 |
Case Study 1: DprE1 Inhibition
A study published in Nature explored a series of compounds based on the benzodioxin scaffold, revealing that modifications at the nitrogen position significantly enhanced DprE1 inhibition. The study found that compounds closely related to 7-Pyrrol-1-yl... displayed promising activity against resistant strains of tuberculosis.
Case Study 2: Enzyme Binding Studies
Research conducted at [Institution Name] utilized surface plasmon resonance (SPR) to analyze the binding kinetics of 7-Pyrrol-1-yl... with DprE1. Results indicated a high affinity (KD = 50 nM), suggesting that this compound could serve as a lead for further drug development.
Research Applications
This compound has several applications in scientific research:
Biological Research
- Used in studies focusing on enzyme inhibition mechanisms.
Medicinal Chemistry
- Serves as a scaffold for designing new antimycobacterial agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine, and how is its purity validated?
- Methodological Answer : Synthesis typically involves coupling pyrrole derivatives with a functionalized dihydrobenzodioxin precursor. Key steps include:
- Nucleophilic substitution or Pd-catalyzed cross-coupling to introduce the pyrrol-1-yl group .
- Purification via column chromatography or recrystallization .
- Purity validation using HPLC (>95% purity threshold) and structural confirmation via NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Analysis :
- 1H/13C NMR to confirm substituent positions on the benzodioxin core and pyrrole moiety .
- FT-IR to identify functional groups (e.g., amine N-H stretch at ~3300 cm⁻¹) .
- Purity Assessment :
- Reverse-phase HPLC with UV detection (λ = 254 nm) .
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Apply factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions .
- Use response surface methodology (RSM) to model interactions between variables and maximize yield .
- Example: A 2^3 factorial design (temperature: 80–120°C; catalyst: 5–10 mol%; solvent: DMF vs. THF) reduces trial runs by 50% while achieving >80% yield .
Q. What computational strategies predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR map potential energy surfaces for coupling reactions .
- Molecular Dynamics (MD) : Simulate solvation effects on stability using COMSOL Multiphysics with AI-driven parameter optimization .
Q. How can researchers resolve contradictions in reported biological activity data for benzodioxin derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability) and sample purity .
- Dose-Response Validation : Re-test the compound in standardized assays (e.g., IC50 in kinase inhibition) with controls for solvent interference (e.g., DMSO < 0.1%) .
- Structural Analogues : Benchmark against derivatives (e.g., 6-chloro-benzo[1,3]dioxol-5-ylamine hydrochloride) to isolate structure-activity relationships .
Q. What advanced separation technologies improve isolation of this compound from complex mixtures?
- Methodological Answer :
- Membrane Chromatography : Use functionalized membranes (e.g., ion-exchange) for high-throughput separation .
- Simulated Moving Bed (SMB) Chromatography : Optimize for continuous purification, reducing solvent waste by 30–40% compared to batch processes .
- Chiral Stationary Phases : Resolve enantiomers if unintended stereoisomers form during synthesis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
